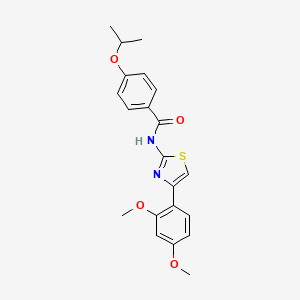

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-13(2)27-15-7-5-14(6-8-15)20(24)23-21-22-18(12-28-21)17-10-9-16(25-3)11-19(17)26-4/h5-13H,1-4H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJGZAPDELBHKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing a thiazole ring, such as this one, can interact with various biochemical pathways and enzymes or stimulate/block receptors in biological systems.

Mode of Action

The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place. This suggests that the compound could interact with its targets in a variety of ways, potentially leading to diverse physiological effects.

Biochemical Pathways

Molecules containing a thiazole ring can activate or stop biochemical pathways. This suggests that the compound could have wide-ranging effects on cellular biochemistry.

Result of Action

Given the compound’s potential to interact with various biochemical pathways and receptors, it could have a range of effects at the molecular and cellular levels.

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth exploration of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, a dimethoxyphenyl group, and an isopropoxybenzamide moiety, which contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often around 25 µg/ml against Staphylococcus aureus and Pseudomonas aeruginosa .

2. Neuroprotective Effects

In the context of neurodegenerative diseases, particularly Alzheimer's disease, compounds with similar structures have been evaluated for their ability to inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial for neurotransmission. These compounds have demonstrated neuroprotective effects in vitro against oxidative stress-induced cytotoxicity in neuronal cell lines .

3. Analgesic and Anti-inflammatory Properties

Studies on related compounds have highlighted their analgesic and anti-inflammatory activities. For example, certain thiazole derivatives were found to reduce pain responses in animal models and inhibit inflammatory pathways, suggesting potential therapeutic applications in pain management .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (µg/ml) | Reference |

|---|---|---|---|

| Thiazole A | Antibacterial | 25 | |

| Thiazole B | Neuroprotection | IC50 = 5.18 | |

| Thiazole C | Analgesic | Not specified |

Table 2: Comparative Analysis of Biological Activities

| Activity | This compound | Similar Compounds |

|---|---|---|

| Antibacterial | Moderate efficacy | High efficacy |

| Neuroprotective | Significant inhibition of BChE/AChE | Variable |

| Analgesic | Not extensively studied | Positive results |

Case Study 1: Neuroprotective Properties

A study focused on the neuroprotective effects of thiazole derivatives indicated that compounds similar to this compound exhibit significant inhibition of amyloid-beta aggregation and oxidative stress-induced neuronal death. The study utilized SH-SY5Y neuronal cells treated with hydrogen peroxide and amyloid-beta peptides, demonstrating that these compounds could enhance cell viability and reduce cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various thiazole derivatives against clinically relevant bacterial strains. The results showed that certain derivatives had potent antibacterial activity with MIC values comparable to established antibiotics. This suggests that modifications to the thiazole scaffold could lead to new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Key Observations :

- Amide vs. Sulfonamide : Sulfonamide derivatives (e.g., compound 22 in ) exhibit higher polarity and hydrogen-bonding capacity, which may influence solubility and target selectivity .

- Biological Activity : Compounds with sulfonyl-piperidine groups (e.g., 2D216) show NF-κB activation, whereas Thiamidol’s hydroxyl groups confer tyrosinase inhibition properties in cosmetics .

Research Implications and Gaps

- Synthetic Optimization: highlights crystallization in isopropanol for purity, a method applicable to the target compound .

- Contradictions : While sulfonamides () favor enzymatic inhibition, methoxy-rich compounds (e.g., ) may prioritize membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.